molecular formula C9H8ClNO3 B8390251 Chloroformic acid 4-(acetylamino)phenyl ester

Chloroformic acid 4-(acetylamino)phenyl ester

Cat. No. B8390251
M. Wt: 213.62 g/mol
InChI Key: GOMVAZOTIXQSDB-UHFFFAOYSA-N
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Patent
US08993545B2

Procedure details

A solution of 4-acetominophenol (75.0 g), phosgene solution (450 mL, 20% in toluene), and ethyl acetate (1875 mL) was cooled to 0° C. N,N-Diethylaniline (94.7 mL) was added dropwise and the reaction was stirred at 0° C. for two hours. The reaction was then allowed to warm to room temperature. An aliquot for NMR analysis was taken four hours post addition. The reaction remained incomplete and was stirred at room temperature overnight. An-aliquot for NMR analysis after overnight stirring indicated no change had occurred in the reaction since the previous aliquot. The reaction was heated to 40° C. until phosgene gas evolution ceased (approximately 30 minutes). The reaction was cooled to room temperature and was then filtered. The filter cake was washed with ethyl acetate. NMR analysis of the filtered solid indicated it was N,N-diethylaniline related material. The filtrate was washed was washed with 0.1N HCl (375 mL). The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to afford a pale yellow solid. The solid was triturated using ether (375 mL) for twenty minutes at room temperature. The solid was filtered and washed with ether. NMR analysis indicated product with residual ether remaining. The solid was dried overnight in a vacuum oven at ambient temperature to afford 77.55 g (73.3% yield). NMR and MS analysis indicated product. 1H NMR (300 MHz, CDCl3+DMSO-d6): δ9.18 (s, 1H), 7.62 (d, 2H), 7.15 (d, 2H), 2.18 (s, 3H); MS m/z: 214 (M+H)+.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
1875 mL
Type
solvent
Reaction Step One
Quantity
94.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[C:12](Cl)([Cl:14])=[O:13].C(N(CC)C1C=CC=CC=1)C>C(OCC)(=O)C>[C:12]([Cl:14])(=[O:13])[O:11][C:8]1[CH:9]=[CH:10][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=C1)O
Name
Quantity
450 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
1875 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
94.7 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
An aliquot for NMR analysis was taken four hours post addition
Duration
4 h
STIRRING
Type
STIRRING
Details
was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
An-aliquot for NMR analysis after overnight stirring
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
had occurred in the reaction since the previous aliquot
CUSTOM
Type
CUSTOM
Details
(approximately 30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed
WASH
Type
WASH
Details
was washed with 0.1N HCl (375 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated
CUSTOM
Type
CUSTOM
Details
for twenty minutes
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solid was dried overnight in a vacuum oven at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to afford 77.55 g (73.3% yield)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(OC1=CC=C(C=C1)NC(C)=O)(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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